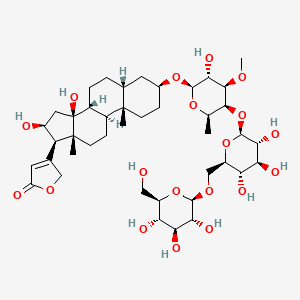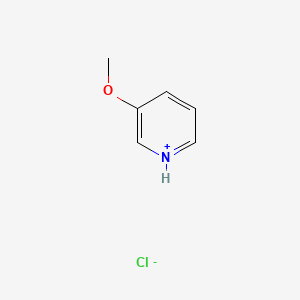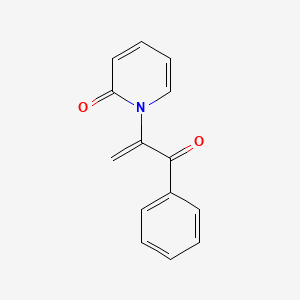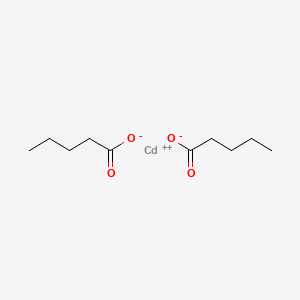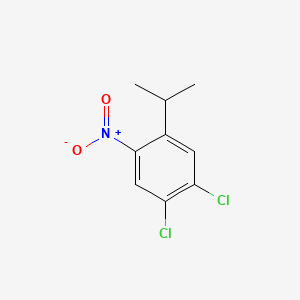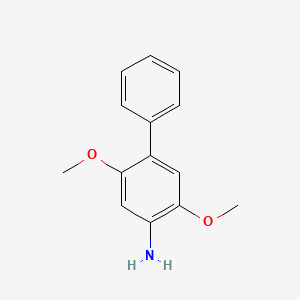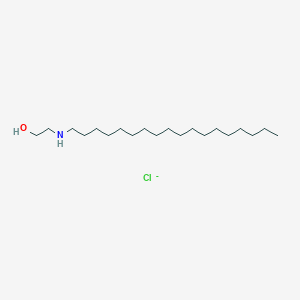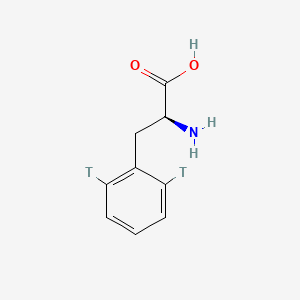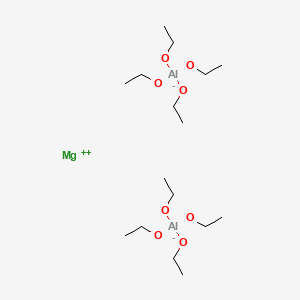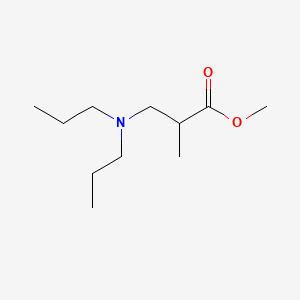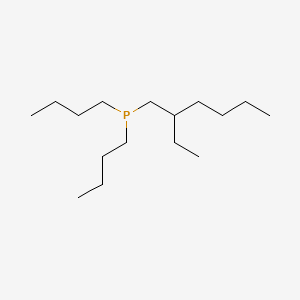
Phosphine, dibutyl(2-ethylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, dibutyl(2-ethylhexyl)- is an organophosphorus compound with the molecular formula C16H35P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Phosphine, dibutyl(2-ethylhexyl)- can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield tertiary phosphines . Another method involves the reaction of phosphorus trichloride with the corresponding alcohols, followed by reduction . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Phosphine, dibutyl(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphine, dibutyl(2-ethylhexyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It can be used in studies involving biological systems due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of phosphine, dibutyl(2-ethylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
Phosphine, dibutyl(2-ethylhexyl)- can be compared with other similar compounds such as:
Di(2-ethylhexyl)phosphoric acid: This compound is also an organophosphorus compound but has different functional groups and applications.
Diisobutyl phthalate: Another similar compound used as a plasticizer, but with different chemical properties and uses.
Phosphine, dibutyl(2-ethylhexyl)- is unique due to its specific structure and the presence of the 2-ethylhexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
129678-03-1 |
|---|---|
Molecular Formula |
C16H35P |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
dibutyl(2-ethylhexyl)phosphane |
InChI |
InChI=1S/C16H35P/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3 |
InChI Key |
XMQWCFQFVJNSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CP(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


